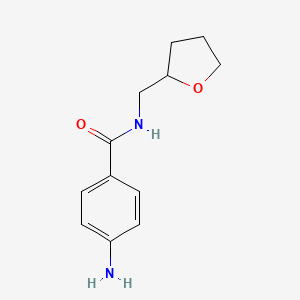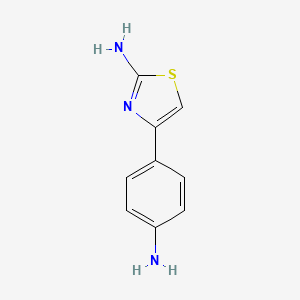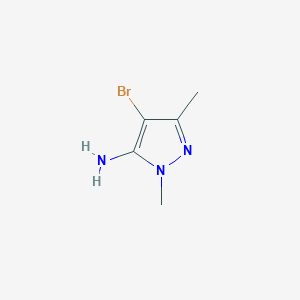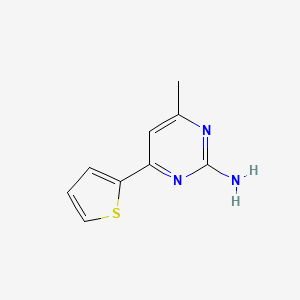
2-Bromo-6-chloro-4-fluoroaniline
Overview
Description
2-Bromo-6-chloro-4-fluoroaniline is a useful research compound. Its molecular formula is C6H4BrClFN and its molecular weight is 224.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research on compounds structurally similar to 2-Bromo-6-chloro-4-fluoroaniline, like 2,6-dibromo-3-chloro-4-fluoroaniline, has focused on understanding their crystal and molecular structures. These studies involve determining the crystal properties such as monoclinic structure, specific dimensions, and observing classical intra- and intermolecular hydrogen bonds and halogen interactions within the crystal structure (Betz, 2015).
Metabolic Pathways in Biological Systems
The metabolism of halogenated anilines, including those structurally similar to this compound, has been studied in rat liver microsomal systems. These studies identify various metabolites from side-chain C-hydroxylation and N-hydroxylation, providing insight into how these compounds are metabolized in biological systems (Boeren et al., 1992).
Dielectric Properties
The dielectric properties of halogen-substituted anilines have been investigated, which may have implications for the study of this compound. These studies focus on understanding the dielectric absorption and relaxation times of these molecules in various conditions, providing valuable information for materials science and molecular physics (Vyas & Vashisth, 1988).
Synthesis and Chemical Reactions
Research on the synthesis of compounds related to this compound, such as 4-Bromo-2-fluorobiphenyl, reveals methods and conditions for efficient synthesis and potential applications in chemical manufacturing (Yong-qiang, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-6-chloro-4-fluoroaniline is an aniline derivative . It has been used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist . Bradykinin1 receptors are the primary targets of this compound, playing a crucial role in mediating inflammation, pain, and other physiological responses.
Pharmacokinetics
It’s known that aniline derivatives are generally metabolized primarily by hydroxylation, with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These processes can significantly impact the bioavailability of the compound.
Properties
IUPAC Name |
2-bromo-6-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBGMUMMWYKJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346726 | |
| Record name | 2-Bromo-6-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-14-1 | |
| Record name | 2-Bromo-6-chloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to characterize 2-bromo-6-chloro-4-fluoroaniline and what computational methods were used to analyze its vibrational characteristics?
A1: The researchers used Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of this compound. [] The FTIR spectra were recorded in the 4000-400 cm-1 region, while the FT-Raman spectra were recorded in the 4000-50 cm-1 region. To complement the experimental data, the researchers employed Hartree-Fock (HF) and density functional theory (DFT) using the B3LYP functional, both in conjunction with the 6-31+G(d,p) basis set, to calculate the vibrational wavenumbers. These computations helped in assigning the observed vibrational modes and provided insights into the molecular properties of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)


